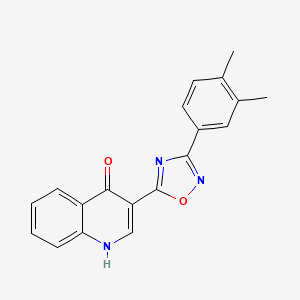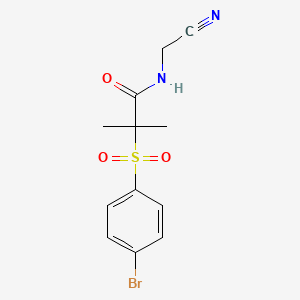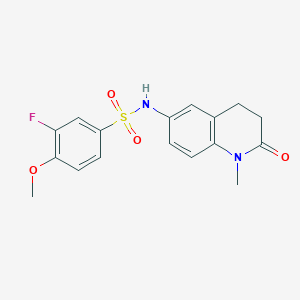![molecular formula C18H19ClF3NO3S B2947762 N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1798512-21-6](/img/structure/B2947762.png)
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClF3NO3S and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Reduction for Chiral Intermediate Synthesis
A study by Patel et al. (1993) explored the microbial reduction of a related compound, N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, to create a chiral intermediate. This intermediate is significant for synthesizing d-sotalol, a beta-receptor antagonist. The research highlighted the effective reduction by certain microorganisms and the high optical purity achieved in the process, demonstrating the potential of microbial catalysis in producing valuable pharmaceutical intermediates (Patel, Banerjee, Mcnamee & Szarka, 1993).
Asymmetric Hydrogenation in Organic Chemistry
Ohkuma et al. (2007) reported the asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a specific MsDPEN-Cp*Ir(III) complex. The study emphasizes the high enantioselectivity and efficiency of this process in organic synthesis, indicating the utility of such compounds in the preparation of chiral molecules (Ohkuma, Utsumi, Watanabe, Tsutsumi, Arai & Murata, 2007).
Electrophilic Reactivity in Organic Synthesis
Aizina, Levkovskaya, and Rozentsveig (2012) explored the high electrophilic reactivity of a derivative of phenylmethanesulfonamide, demonstrating its potential in various alkylation reactions. This research contributes to the understanding of the reactivity of sulfonamide derivatives in organic synthesis, offering insights into new synthetic pathways (Aizina, Levkovskaya & Rozentsveig, 2012).
Kinetic and Spectroscopic Characterization in Chemistry
Bentley et al. (1994) investigated the kinetic and spectroscopic characteristics of highly reactive methanesulfonates. Their work provides valuable information on the reactivity and stability of these compounds, which is crucial for their application in various chemical reactions (Bentley, Christl, Kemmer, Llewellyn & Oakley, 1994).
Chemoselective N-Acylation Reagents
Kondo, Sekimoto, Nakao, and Murakami (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their use as chemoselective N-acylation reagents. This finding is significant for organic synthesis, particularly in the development of selective and efficient acylation methods (Kondo, Sekimoto, Nakao & Murakami, 2000).
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3NO3S/c1-17(26-2,15-4-3-5-16(19)10-15)12-23-27(24,25)11-13-6-8-14(9-7-13)18(20,21)22/h3-10,23H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWWYRJYIVFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)




![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)
![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)




![1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947699.png)
